molecular formula C15H23NO B14843091 2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline

2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14843091
M. Wt: 233.35 g/mol
InChI Key: LIBVUIIDKQFWIH-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.353 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylaniline moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of 2-tert-butyl-6-hydroxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced aromatic compounds.

    Substitution: Alkylated aniline derivatives.

Scientific Research Applications

2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-6-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research and industrial applications where such properties are desired .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-tert-butyl-6-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C15H23NO/c1-15(2,3)12-7-6-8-13(14(12)16(4)5)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3

InChI Key

LIBVUIIDKQFWIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)N(C)C

Origin of Product

United States

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